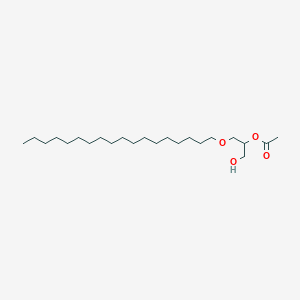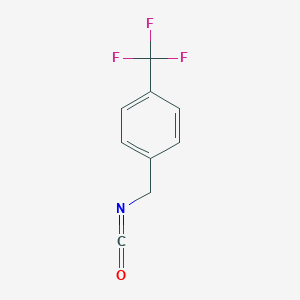
4-(Trifluoromethyl)benzyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Trifluoromethyl)benzyl isocyanate often involves multi-step chemical processes. For example, Artamonov et al. (2012) described the synthesis of isomeric 6-Trifluoromethyl-3-azabicyclo[3.1.0]hexanes, showcasing a methodology that could be adapted for the synthesis of 4-(Trifluoromethyl)benzyl isocyanate by illustrating the use of trifluoromethyldiazomethane in key cycloaddition reactions (Artamonov et al., 2012).
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations provide insights into the molecular structure and vibrational frequencies of related compounds. Govindasamy and Gunasekaran (2015) performed a comprehensive study using Density Functional Theory (DFT) techniques to analyze the molecular structure and properties of a complex containing a trifluoromethyl group, highlighting methods applicable to analyzing 4-(Trifluoromethyl)benzyl isocyanate (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
Research on compounds bearing the trifluoromethyl group and isocyanate functionalities often explores their reactivity and potential for forming novel structures. Xiao et al. (2013) demonstrated the generation of benzo[e][1,2]thiazine derivatives via reactions involving trifluoromethanesulfanylamide, showcasing the reactivity of similar functional groups in synthesizing complex heterocyclic compounds (Xiao et al., 2013).
Physical Properties Analysis
The physical properties of related compounds are critical for understanding their behavior in various conditions. Although specific studies on 4-(Trifluoromethyl)benzyl isocyanate's physical properties are not available, the methodologies used in the analysis of similar compounds, such as spectroscopic and quantum mechanical calculations, offer a framework for such investigations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the application and handling of these compounds. Mehta and Goicoechea (2019) explored the carboboration of isocyanates with tris(pentafluorophenyl)borane, demonstrating the potential for novel chemical transformations and providing insights into the chemical behavior of compounds with isocyanate groups (Mehta & Goicoechea, 2019).
Scientific Research Applications
“4-(Trifluoromethyl)benzyl isocyanate” is a chemical reagent and its specific applications can vary widely depending on the context of the research. Here are some potential applications based on the properties of isocyanates and trifluoromethyl groups:
-
Pharmaceuticals
-
Polyurethane Production
- Isocyanates are key ingredients in the production of polyurethanes, which are used in many industrial applications. For example, methylene diphenyl diisocyanate (MDI) is commonly used in the manufacture of rigid foams and surface coatings . Toluene diisocyanate (TDI) is commonly used in applications where flexible foams are used, such as furniture and bedding .
-
Synthesis of Fluorinated Compounds
-
Pesticides
-
Fluoropolymers
-
Fluorinated Surfactants
Safety And Hazards
When handling “4-(Trifluoromethyl)benzyl isocyanate”, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. It should be used only outdoors or in a well-ventilated area. In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBQXHDBRSSIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624952 | |
| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzyl isocyanate | |
CAS RN |
102422-55-9 | |
| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



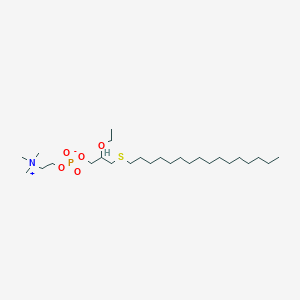
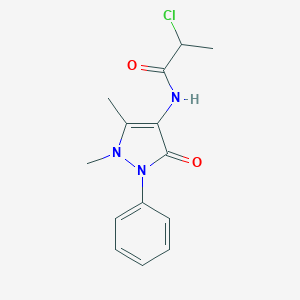
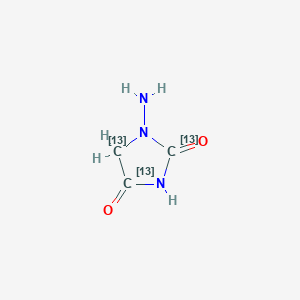
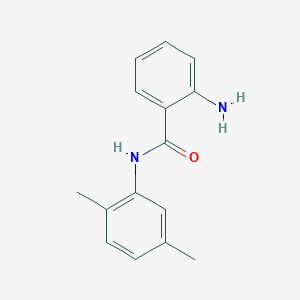
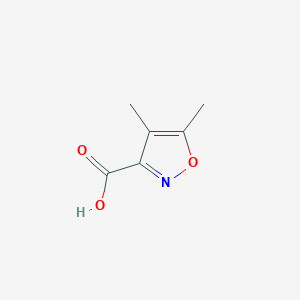
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
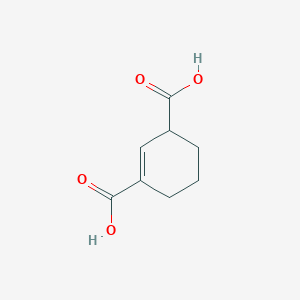
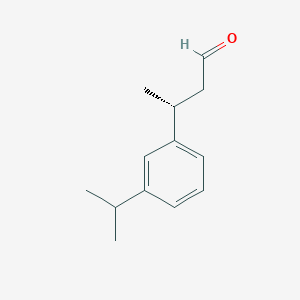
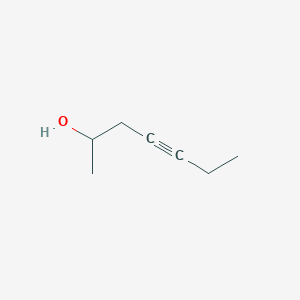
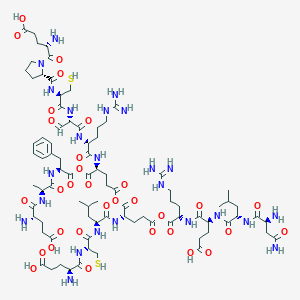
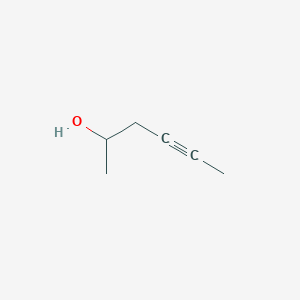
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
